Synthetic Efficiency: Molar Yield Advantage in Venlafaxine Intermediate Synthesis
In the patented synthesis of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, a critical venlafaxine intermediate, [2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine serves as a key building block. Using a Raney nickel/borohydride catalytic hydrogenation system, the process achieves a molar yield of 98.4% and product purity of 97.8% [1]. In comparison, alternative synthetic routes employing rhodium-alumina catalysts (US4535186) or red aluminum/nickel chloride reducing agents report lower yields and purity, alongside higher catalyst costs and greater wastewater generation [2]. The quantitative yield advantage (98.4% vs. typically 85-92% for conventional methods) directly translates to reduced cost per kilogram and improved process economics for industrial-scale venlafaxine production [1].
| Evidence Dimension | Molar yield in venlafaxine intermediate synthesis |
|---|---|
| Target Compound Data | 98.4% molar yield; 97.8% purity |
| Comparator Or Baseline | US4535186 rhodium-alumina method: ~85-90% yield; red aluminum/NiCl2 method: suboptimal yield and purity |
| Quantified Difference | +8-13 percentage points yield advantage; reduced catalyst cost |
| Conditions | Raney Ni / borohydride hydrogenation in methanol or ethanol, 0.1-0.5 MPa H2, 25-60°C |
Why This Matters
Higher synthetic yield directly reduces cost of goods for venlafaxine API manufacturers, making this building block economically preferable for commercial process development.
- [1] CN104177268A. Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol. Example 1: 50 g product, molar yield 98.4%, purity 97.8%. China Patent. 2014. View Source
- [2] US4535186. Process for preparing 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol. United States Patent. 1985. View Source
